
2,5-Difluorobenzene-1,4-dicarbonyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Difluorobenzene-1,4-dicarbonyl dichloride is an organic compound with the molecular formula C8H2Cl2F2O2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two carboxyl groups are converted to carbonyl dichloride groups. This compound is used in various chemical synthesis processes due to its reactive nature.
准备方法
Synthetic Routes and Reaction Conditions
2,5-Difluorobenzene-1,4-dicarbonyl dichloride can be synthesized through the chlorination of 2,5-difluoroterephthalic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The process is carried out under reflux conditions, where the 2,5-difluoroterephthalic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added gradually. The reaction mixture is then heated to reflux, allowing the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous feed systems to ensure efficient chlorination. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
2,5-Difluorobenzene-1,4-dicarbonyl dichloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl dichloride groups are highly reactive towards nucleophiles, leading to the formation of substituted products.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,5-difluoroterephthalic acid and hydrochloric acid.
Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Condensation Reactions: These reactions are often catalyzed by bases such as pyridine or triethylamine.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 2,5-difluorobenzene-1,4-diamide or 2,5-difluorobenzene-1,4-diesters.
Hydrolysis: 2,5-Difluoroterephthalic acid.
Condensation Reactions: Amides and esters of this compound.
科学研究应用
2,5-Difluorobenzene-1,4-dicarbonyl dichloride is utilized in various scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides, contributing to the development of high-performance materials.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those requiring fluorinated aromatic compounds.
Material Science: It is employed in the preparation of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Organic Synthesis:
作用机制
The reactivity of 2,5-difluorobenzene-1,4-dicarbonyl dichloride is primarily due to the presence of the carbonyl dichloride groups. These groups are highly electrophilic, making them susceptible to nucleophilic attack. The mechanism involves the nucleophile attacking the carbonyl carbon, leading to the displacement of the chloride ion and the formation of a new bond. This reactivity is exploited in various synthetic transformations to introduce functional groups into aromatic compounds.
相似化合物的比较
Similar Compounds
2,5-Dibromobenzene-1,4-dicarbonyl dichloride: Similar in structure but with bromine atoms instead of fluorine.
2,5-Dichlorobenzene-1,4-dicarbonyl dichloride: Contains chlorine atoms instead of fluorine.
2,5-Difluoroterephthalic acid: The precursor to 2,5-difluorobenzene-1,4-dicarbonyl dichloride.
Uniqueness
This compound is unique due to the presence of both fluorine and carbonyl dichloride groups. The fluorine atoms impart distinct electronic properties, enhancing the compound’s reactivity and stability. This makes it particularly valuable in the synthesis of fluorinated aromatic compounds and high-performance materials.
属性
CAS 编号 |
167647-92-9 |
|---|---|
分子式 |
C8H2Cl2F2O2 |
分子量 |
239.00 g/mol |
IUPAC 名称 |
2,5-difluorobenzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C8H2Cl2F2O2/c9-7(13)3-1-5(11)4(8(10)14)2-6(3)12/h1-2H |
InChI 键 |
AOIZGRLCMDWSGR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)C(=O)Cl)F)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


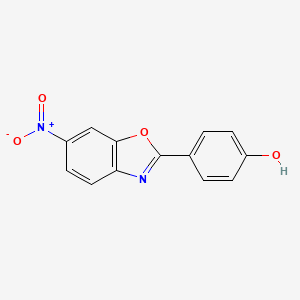
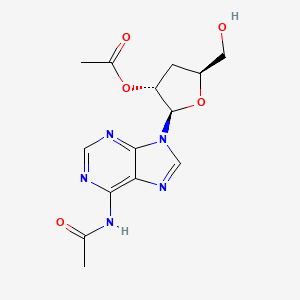
![2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B12570407.png)

![2-[(Heptadec-4-yn-1-yl)oxy]oxane](/img/structure/B12570415.png)
![1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro-](/img/structure/B12570416.png)
![2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan](/img/structure/B12570420.png)
![2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate](/img/structure/B12570426.png)
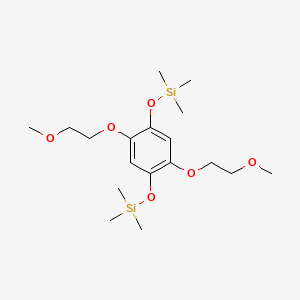
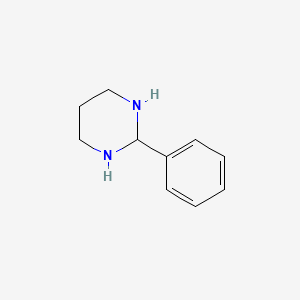
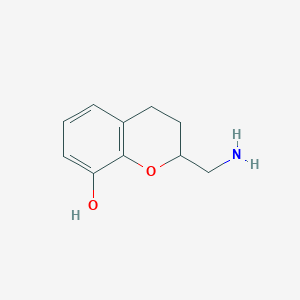
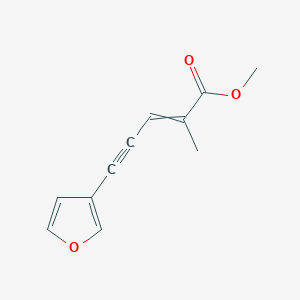
![2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene](/img/structure/B12570461.png)
![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)
